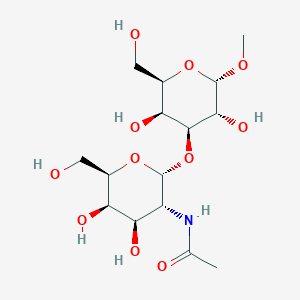

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside is a complex oligosaccharide derivative. It is a vital compound used in various applications, particularly in the field of glycosylation processes. This compound is known for its role as a precursor in the synthesis of glycosylated products, which are essential in biomedical research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside involves multiple steps. The process typically starts with the protection of hydroxyl groups followed by glycosylation reactions. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and integrity of the compound. The use of advanced technologies such as high-throughput screening and precision genome editing further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents to alter its chemical structure.

Substitution: This involves the replacement of one functional group with another, typically using specific reagents and conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different glycosylated derivatives, while reduction can produce simpler sugar molecules .

Scientific Research Applications

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex glycosylated molecules.

Biology: Plays a role in studying glycosylation processes and their impact on cellular functions.

Medicine: Involved in drug development, particularly in creating glycosylated drugs that can target specific diseases.

Industry: Utilized in the production of various glycosylated products for commercial use

Mechanism of Action

The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in glycosylation processes, which are crucial for various biological functions. The molecular targets include enzymes and proteins involved in these processes, and the pathways often involve complex biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside

- Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside

Uniqueness

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosylation pattern and its ability to act as a precursor in the synthesis of various glycosylated products. This uniqueness makes it a valuable compound in scientific research and industrial applications .

Biological Activity

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside, a synthetic carbohydrate, has gained attention in various fields of biomedical research due to its potential biological activities. This article delves into its biological activity, including its implications in cancer treatment, diabetes management, and anti-aging therapies.

- Molecular Formula : C₁₅H₂₇N₁O₁₁

- Molecular Weight : 397.38 g/mol

- CAS Number : 130234-67-2

- Structure : The compound features a methyl group linked to a galactopyranoside structure that is further modified with an acetamido group.

1. Cancer Treatment

Research indicates that Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside exhibits cytotoxic properties against various cancer cell lines. The compound's mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation. For instance, studies have shown that it can induce apoptosis in breast cancer cells by activating caspase pathways, leading to increased cell death rates compared to untreated controls .

2. Diabetes Management

The compound has been evaluated for its potential in managing diabetes. It is believed to enhance insulin sensitivity and may play a role in glucose metabolism regulation. In vitro studies suggest that it can improve glucose uptake in muscle cells, which is crucial for managing blood sugar levels . Additionally, animal studies have demonstrated a reduction in hyperglycemia when administered alongside standard diabetic treatments .

3. Anti-Aging Effects

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside has also been investigated for its anti-aging properties. It is thought to possess antioxidant activity, helping to mitigate oxidative stress associated with aging. This antioxidant capacity can reduce cellular damage and promote longevity at the cellular level .

Research Findings and Case Studies

Mechanistic Insights

The biological activities of Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and cytochrome c release.

- Insulin Sensitization : It enhances GLUT4 translocation to the cell membrane, facilitating glucose uptake.

- Antioxidant Activity : It scavenges free radicals and upregulates endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Properties

Molecular Formula |

C15H27NO11 |

|---|---|

Molecular Weight |

397.37 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15+/m1/s1 |

InChI Key |

USJPBCYUZSGJII-HRFDEUMXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.